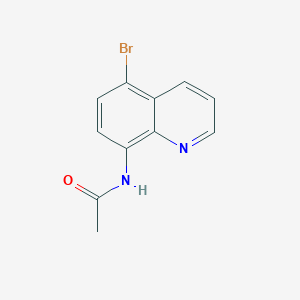
N-(5-bromoquinolin-8-yl)acetamide
説明
“N-(5-bromoquinolin-8-yl)acetamide” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(5-bromoquinolin-8-yl)acetamide” is represented by the formula C11H9BrN2O . Unfortunately, the specific structure details are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-bromoquinolin-8-yl)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 265.11 .科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)acetamide” is used in the process of cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : The transformation involves a highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation . In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
- Results or Outcomes : The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . The resulting 5-acetonated/acetonitriled N-(quinolin-8-yl)amides were obtained in good yields .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)pivalamide” is used in the process of Suzuki coupling reactions with boronic acid . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : The transformation involves a highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation . In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
- Results or Outcomes : The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . The resulting 5-acetonated/acetonitriled N-(quinolin-8-yl)amides were obtained in good yields .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)pivalamide” is used in the process of Suzuki coupling reactions with boronic acid . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : In order to expand the application of this protocol, N-(5-bromoquinolin-8-yl)pivalamide was reacted with boronic acid to give a series of derivatives by simple Suzuki coupling reactions .
- Results or Outcomes : The resulting derivatives were obtained in moderate to good yields ranging from 54% to 84% .
Safety And Hazards
特性
IUPAC Name |
N-(5-bromoquinolin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQIKQSLOLXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353790 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)acetamide | |
CAS RN |
99851-80-6 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



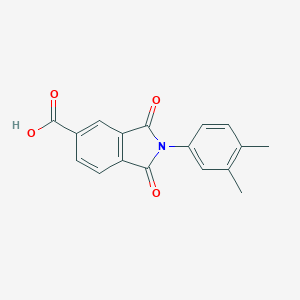
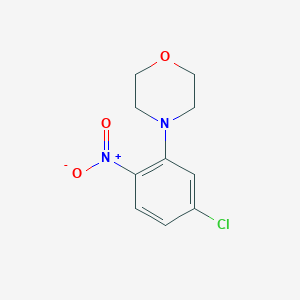
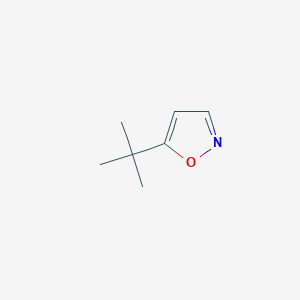
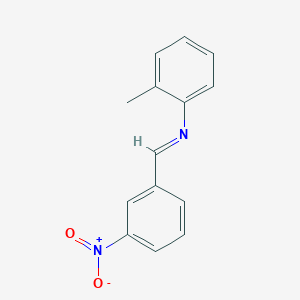
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
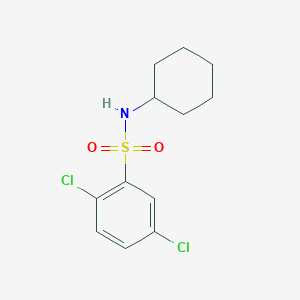
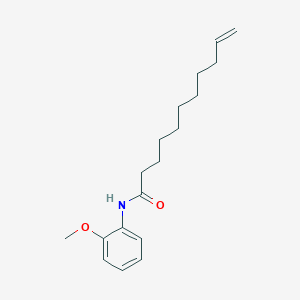
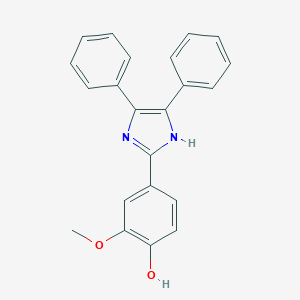
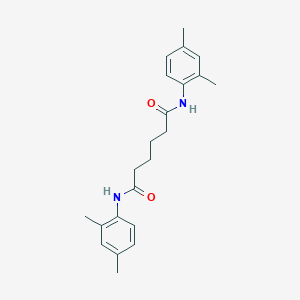
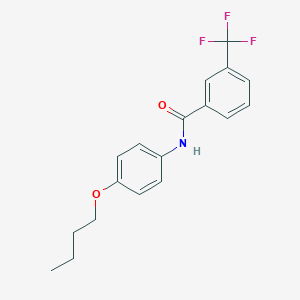
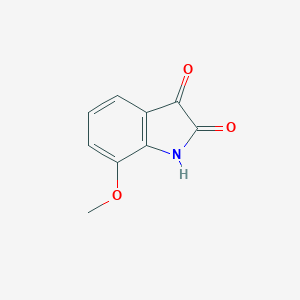
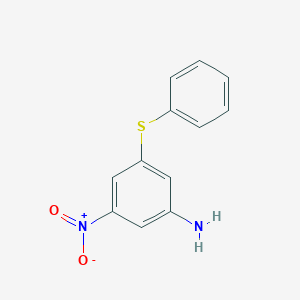
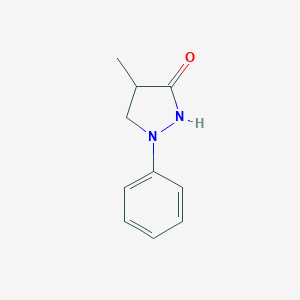
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)